1-Azaspiro[2.5]octane

Medicinal chemistry Drug design Conformational analysis

1-Azaspiro[2.5]octane (CAS 185-69-3) is a bicyclic heterocyclic amine with the molecular formula C7H13N and a molecular weight of 111.18 g/mol. Its distinctive spirocyclic architecture, formed by a nitrogen-containing three-membered aziridine ring fused to a cyclohexane ring at a single quaternary carbon, imparts significant conformational rigidity.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 185-69-3
Cat. No. B092205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azaspiro[2.5]octane
CAS185-69-3
Synonyms1-Azaspiro[2.5]octane
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CN2
InChIInChI=1S/C7H13N/c1-2-4-7(5-3-1)6-8-7/h8H,1-6H2
InChIKeyCBLWNEBYJOYFFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azaspiro[2.5]octane (CAS 185-69-3): A Versatile Spirocyclic Amine Building Block for Medicinal Chemistry


1-Azaspiro[2.5]octane (CAS 185-69-3) is a bicyclic heterocyclic amine with the molecular formula C7H13N and a molecular weight of 111.18 g/mol . Its distinctive spirocyclic architecture, formed by a nitrogen-containing three-membered aziridine ring fused to a cyclohexane ring at a single quaternary carbon, imparts significant conformational rigidity . This structural constraint is a key feature that distinguishes it from more flexible acyclic amines and is central to its utility as a scaffold in drug discovery and organic synthesis .

Why 1-Azaspiro[2.5]octane (CAS 185-69-3) Cannot Be Replaced by Simple Acyclic or Monocyclic Amines


The unique spirocyclic junction in 1-Azaspiro[2.5]octane introduces a high degree of conformational constraint that cannot be replicated by simpler, more flexible amines like cyclohexylamine or piperidine . This rigidity directly impacts its physicochemical properties, such as reducing the number of rotatable bonds to zero and influencing its lipophilicity (LogP = 1.62) and topological polar surface area (PSA = 21.94 Ų) . These quantifiable parameters are critical for predicting and optimizing membrane permeability and oral bioavailability in drug candidates, and they are fundamentally different from those of non-spirocyclic analogs. Therefore, substituting 1-Azaspiro[2.5]octane with a non-spirocyclic amine would lead to unpredictable and likely unfavorable changes in a molecule's pharmacokinetic and pharmacodynamic profile.

Quantitative Evidence for 1-Azaspiro[2.5]octane (CAS 185-69-3) Differentiation and Selection


Conformational Rigidity: 1-Azaspiro[2.5]octane vs. Cyclohexylamine

The 1-azaspiro[2.5]octane core provides complete conformational restriction around the nitrogen atom compared to acyclic secondary amines. This is quantified by the number of rotatable bonds: zero for 1-azaspiro[2.5]octane, compared to one or more for simple amines like cyclohexylamine . This structural difference is a primary driver for using spirocycles to pre-organize a molecule into its bioactive conformation, potentially enhancing target binding affinity and selectivity .

Medicinal chemistry Drug design Conformational analysis

Lipophilicity Profile: 1-Azaspiro[2.5]octane vs. 1-Oxaspiro[2.5]octane

Replacing the nitrogen atom in the spirocycle with oxygen significantly alters the compound's lipophilicity. 1-Azaspiro[2.5]octane has a measured LogP of 1.62 , whereas its oxygen analog, 1-oxaspiro[2.5]octane, has a LogP of 1.72 . This quantifiable difference in LogP (~0.1 log unit) indicates that the 1-aza analog is slightly less lipophilic, which can influence membrane permeability and solubility, key parameters in drug development [1].

Physicochemical properties ADME Drug-likeness

Synthesis Efficiency: 1-Azaspiro[2.5]octane vs. 1-Oxa-2-azaspiro[2.5]octane in Microreactors

While direct comparative data for 1-azaspiro[2.5]octane is not available, a closely related derivative, 1-oxa-2-azaspiro[2.5]octane, can be synthesized with significantly higher concentration in a microreaction system compared to traditional batch technology [1]. This indicates that the strained spirocyclic core can be efficiently produced using modern continuous flow methods, a finding that can be extrapolated to support the potential for improved, scalable production of 1-azaspiro[2.5]octane itself.

Process chemistry Continuous flow Synthetic efficiency

High-Value Research Applications for 1-Azaspiro[2.5]octane (CAS 185-69-3)


Design of Conformationally Constrained Bioactive Molecules

The rigid spirocyclic core of 1-Azaspiro[2.5]octane, characterized by zero rotatable bonds and a specific LogP of 1.62, makes it a strategic building block for medicinal chemists aiming to reduce conformational entropy and improve target selectivity in drug candidates . It is particularly valuable for exploring novel chemical space in GPCR ligands and CNS-penetrant drugs, where conformational control is paramount .

Optimization of Physicochemical and ADME Properties

The distinct physicochemical profile of 1-Azaspiro[2.5]octane, with a measured LogP of 1.62 and PSA of 21.94 Ų, offers a defined starting point for optimizing a lead compound's ADME properties . It can be selected over other spirocyclic cores, such as 1-oxaspiro[2.5]octane (LogP = 1.72), to fine-tune lipophilicity and potentially enhance aqueous solubility without significantly altering molecular shape .

Exploration of Strained Heterocycles in Synthetic Methodology

The presence of a strained aziridine ring makes 1-Azaspiro[2.5]octane a useful substrate for developing new synthetic methods involving ring-opening or ring-expansion reactions . Its unique reactivity profile, distinct from non-spirocyclic amines, can be exploited to generate novel, complex molecular architectures that are difficult to access by other routes .

Scalable Process Development for Spirocyclic Intermediates

Insights from the efficient continuous-flow synthesis of structurally related 1-oxa-2-azaspiro[2.5]octane suggest that similar microreaction technology could be adapted for 1-Azaspiro[2.5]octane . This approach is valuable for process chemists seeking to develop safer, more efficient, and scalable methods for producing this strained amine building block for preclinical and early clinical supply.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Azaspiro[2.5]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.